An In-Depth Technical Guide to the Chemical Properties of 2-Allyl-6-isopropylphenol
An In-Depth Technical Guide to the Chemical Properties of 2-Allyl-6-isopropylphenol
Foreword
In the landscape of modern organic synthesis and drug development, a nuanced understanding of key chemical intermediates is paramount. 2-Allyl-6-isopropylphenol is one such molecule. While structurally unassuming, it holds significant relevance as a synthetic precursor and, notably, as a process-related impurity in the manufacturing of Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent. This guide provides an in-depth exploration of its chemical properties, synthetic pathways, and analytical considerations, tailored for researchers and professionals in the chemical and pharmaceutical sciences. Our focus extends beyond mere data presentation to elucidate the underlying principles that govern its behavior, thereby empowering scientists to leverage its characteristics effectively and ensure the quality and safety of related pharmaceutical products.
Core Molecular Structure and Physicochemical Profile
2-Allyl-6-isopropylphenol, systematically named 2-(prop-2-en-1-yl)-6-(propan-2-yl)phenol, is a disubstituted phenol. Its structure is characterized by a hydroxyl group (-OH), an allyl group (-CH₂CH=CH₂), and an isopropyl group (-CH(CH₃)₂) positioned at the 1, 2, and 6 positions of the benzene ring, respectively. This specific arrangement of functional groups dictates its reactivity, physical properties, and analytical behavior.
The steric hindrance imposed by the bulky isopropyl group adjacent to the hydroxyl moiety, combined with the electronic effects of the allyl and hydroxyl groups, creates a unique chemical environment. This environment influences everything from its acidity to its propensity for further chemical modification.
A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical Properties of 2-Allyl-6-isopropylphenol
| Property | Value | Source(s) |
| IUPAC Name | 2-(prop-2-en-1-yl)-6-(propan-2-yl)phenol | N/A |
| CAS Number | 3354-56-1 | [1] |
| Molecular Formula | C₁₂H₁₆O | [1] |
| Molecular Weight | 176.26 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 212-214 °C at 760 mmHg | [1][2] |
| Melting Point | 12-16 °C | [2] |
| Density | ~1.012 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | ~1.526 | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol. | [1] |
Synthetic Strategies and Mechanistic Insights
The primary and most elegant route to 2-Allyl-6-isopropylphenol is a two-step sequence involving the Williamson ether synthesis followed by a thermal Claisen rearrangement. This pathway is not only efficient but also a classic illustration of powerful C-C bond-forming reactions in organic chemistry.
Step 1: Williamson Ether Synthesis of Allyl 2-isopropylphenyl ether
The causality behind this first step is the need to form an ether linkage as a precursor for the subsequent rearrangement. The Williamson ether synthesis is the method of choice due to its reliability and straightforward mechanism.[3][4]
Protocol:
-
Deprotonation: 2-Isopropylphenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.[4][5] The base deprotonates the acidic phenolic hydroxyl group to form the corresponding 2-isopropylphenoxide anion. This step is critical as the phenoxide is a much more potent nucleophile than the neutral phenol.
-
Nucleophilic Substitution (Sₙ2): An allyl halide, typically allyl bromide or allyl chloride, is added to the reaction mixture. The phenoxide anion attacks the electrophilic methylene carbon of the allyl halide in a classic Sₙ2 reaction, displacing the halide and forming the desired allyl 2-isopropylphenyl ether.[5][6] The choice of a primary halide like allyl bromide is deliberate to maximize the Sₙ2 pathway and avoid competing E2 elimination reactions.[6]
-
Workup and Purification: The reaction is quenched, and the crude product is purified, typically by extraction and distillation, to yield the pure ether precursor.
Step 2: Thermal Claisen Rearrangement
The core of the synthesis lies in the Claisen rearrangement, a powerful pericyclic[1][1]-sigmatropic rearrangement that forms a carbon-carbon bond with high atom economy.[7][8]
Mechanism and Rationale: Upon heating the allyl 2-isopropylphenyl ether (typically to temperatures around 200-250 °C), the molecule undergoes a concerted intramolecular rearrangement.[8] The reaction proceeds through a highly ordered, six-membered cyclic transition state.[8] This concerted mechanism involves the simultaneous breaking of the C-O ether bond and the formation of a new C-C bond between the terminal carbon of the allyl group and the ortho position of the aromatic ring.[8]
This initial rearrangement disrupts the aromaticity of the ring, forming a transient non-aromatic dienone intermediate (6-allyl-2-isopropylcyclohexa-2,4-dien-1-one).[8][9] The driving force for the next step is the restoration of the highly stable aromatic system. The dienone intermediate rapidly undergoes tautomerization (a proton shift) to yield the final, stable 2-Allyl-6-isopropylphenol product.[7]
The entire synthetic workflow can be visualized as follows:
Spectroscopic and Analytical Characterization
For any professional in drug development, unambiguous structural confirmation and purity assessment are non-negotiable. A combination of spectroscopic and chromatographic techniques provides a self-validating system for the characterization of 2-Allyl-6-isopropylphenol.
Spectroscopic Data
Table 2: Representative Spectroscopic Data for 2-Allyl-6-isopropylphenol
| Technique | Feature | Typical Chemical Shift / Wavenumber / m/z |
| ¹H NMR (CDCl₃) | -OH (phenolic) | ~4.8-5.2 ppm (broad singlet) |
| Ar-H (aromatic) | ~6.8-7.2 ppm (multiplets) | |
| -CH= (allyl) | ~5.9-6.1 ppm (multiplet) | |
| =CH₂ (allyl) | ~5.0-5.2 ppm (multiplet) | |
| Ar-CH₂- (allyl) | ~3.4 ppm (doublet) | |
| -CH- (isopropyl) | ~3.2 ppm (septet) | |
| -CH₃ (isopropyl) | ~1.2 ppm (doublet) | |
| ¹³C NMR (CDCl₃) | Ar-C-OH | ~151-153 ppm |
| Ar-C (substituted) | ~125-140 ppm | |
| Ar-CH (unsubstituted) | ~115-127 ppm | |
| -CH= (allyl) | ~137 ppm | |
| =CH₂ (allyl) | ~116 ppm | |
| Ar-CH₂- (allyl) | ~35 ppm | |
| -CH- (isopropyl) | ~27 ppm | |
| -CH₃ (isopropyl) | ~22-23 ppm | |
| FT-IR (neat) | O-H stretch (phenolic) | ~3500 cm⁻¹ (broad) |
| C-H stretch (aromatic) | ~3050-3100 cm⁻¹ | |
| C-H stretch (aliphatic) | ~2850-3000 cm⁻¹ | |
| C=C stretch (alkene) | ~1640 cm⁻¹ | |
| C=C stretch (aromatic) | ~1450-1600 cm⁻¹ | |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z 176 |
| Base Peak [M-CH₃]⁺ | m/z 161 (loss of methyl from isopropyl) | |
| Other Fragments | m/z 133 (loss of propyl group) |
Note: Exact values can vary based on solvent and instrumentation. Sourced from typical values for similar structures and publicly available spectral data.[10][11]
Analytical Purity Assessment
Given its role as a potential impurity in Propofol, robust analytical methods are crucial. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the gold-standard techniques.[12][13] A validated GC-MS or HPLC method is a self-validating system for ensuring product purity.
Workflow: Impurity Profiling by GC-MS The rationale for using GC-MS is its high resolution for separating volatile impurities and the definitive identification provided by mass spectrometry.[14]
This workflow ensures both the identity and the quantity of the target compound and any related impurities are accurately determined, a critical step in quality control for drug manufacturing.[12]
Chemical Reactivity and Derivatization Potential
The trifunctional nature of 2-Allyl-6-isopropylphenol (phenolic -OH, allyl C=C, and aromatic ring) makes it a versatile substrate for further chemical transformations, a key attribute for its use in drug discovery and medicinal chemistry.
-
Phenolic Hydroxyl Group: The -OH group can be alkylated, acylated, or used in reactions like the formation of phosphate esters. This is particularly relevant in the development of prodrugs, where modifying the hydroxyl group can improve solubility or alter pharmacokinetic profiles.[15]
-
Allyl Group Double Bond: The C=C bond is susceptible to a wide range of reactions, including hydrogenation (to form 2-propyl-6-isopropylphenol, another Propofol impurity), oxidation (e.g., epoxidation or dihydroxylation), and metathesis, opening avenues to diverse molecular scaffolds.
-
Aromatic Ring: The ring can undergo electrophilic aromatic substitution. However, the positions are strongly directed by the existing ortho-substituents, and the reaction conditions must be carefully controlled to avoid side reactions.
Safety and Handling
As a substituted phenol, 2-Allyl-6-isopropylphenol requires careful handling. It is classified as a substance that can cause skin irritation and serious eye irritation, and may cause respiratory irritation.
-
Handling: Work should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2-Allyl-6-isopropylphenol is a molecule of significant technical interest, bridging the gap between classic organic synthesis and modern pharmaceutical quality control. Its synthesis via the Williamson ether synthesis and Claisen rearrangement is a testament to the enduring power of fundamental organic reactions. For scientists in drug development, a thorough understanding of its properties, reactivity, and analytical profile is not merely academic; it is essential for designing novel molecular entities and for ensuring the safety and efficacy of critical medicines like Propofol. This guide serves as a foundational resource, grounded in established chemical principles and validated analytical practices, to aid researchers in their work with this important compound.
References
-
ResearchGate. (2025). Orientations of the hydroxyl and isopropyl groups in the cis and trans conformers of 2-isopropylphenol and 2-isopropyl-6-methylphenol. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isopropylphenol. PubChem. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Peng, M., Le, J., & Yang, Y. (2013). Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique. Journal of Separation Science, 36(12), 1959-66. Retrieved from [Link]
-
Hart, A. P., et al. (1997). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. Journal of Forensic Sciences, 42(4), 693-6. Retrieved from [Link]
-
HMDB. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0035770). HMDB. Retrieved from [Link]
-
Wiley Analytical Science. (2013). Full propofol screening: Eleven impurities profiled at once. Wiley Analytical Science. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen rearrangement. Wikipedia. Retrieved from [Link]
- Google Patents. (n.d.). CA1100999A - Process for preparing 2-allyl phenol. Google Patents.
-
ResearchGate. (2025). Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique | Request PDF. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
BG. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. BG. Retrieved from [Link]
-
Agilent. (2012). Determination of Propofol in Biological Samples. Agilent. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Propofol-impurities. Pharmaffiliates. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific LLC. Retrieved from [Link]
-
PubChem. (n.d.). 2-Allyl-6-methylphenol. PubChem. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Allylphenol, 99+%. Cole-Parmer. Retrieved from [Link]
Sources
- 1. 2-Isopropylphenol | C9H12O | CID 6943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Isopropylphenol = 98 , FG 88-69-7 [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 2-Isopropylphenol(88-69-7) 1H NMR spectrum [chemicalbook.com]
- 12. Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. researchgate.net [researchgate.net]
- 15. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

